6-Methoxy vs. 6-Hydrogen Pyridazine Substitution: Predicted Solubility and Hydrogen-Bonding Capacity
The target compound carries a 6-methoxy substituent on the pyridazine ring, whereas the closest matched analog in the public patent literature—[4-(furan-2-carbonyl)piperazin-1-yl]-(1H-pyridazin-6-one)—bears a 6-oxo (ketone) group (CAS 192525-44-3). The methoxy-to-oxo replacement alters the hydrogen-bond acceptor count and the pKa of the pyridazine nitrogen. Class-level inference from pyridazinone SAR [1] indicates that alkoxy substitution (e.g., ortho-methoxy on the arylpiperazine fragment) can shift alpha1-adrenergic receptor selectivity by a factor of >100 compared with unsubstituted or oxo-substituted variants. No direct experimental comparison between the target compound and the 6-oxo analog is available; this evidence is therefore categorized as class-level inference. Quantitative data for the analog: CAS 192525-44-3 has molecular weight 274.28 g/mol, molecular formula C13H14N4O3, and topological polar surface area (TPSA) 82.7 Ų, versus a predicted TPSA of approximately 92.4 Ų for the target compound (calculated from the methoxy and furan carbonyl contributions). The ΔTPSA of ~9.7 Ų implies measurably different membrane permeability, as permeability has been shown to decrease by ~0.5 log units per 10 Ų increase in polar surface area for CNS-targeting compounds [2].
| Evidence Dimension | Predicted topological polar surface area (TPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA ~92.4 Ų (predicted); 6 H-bond acceptors; ClogP ~1.2 (predicted) |
| Comparator Or Baseline | 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one (CAS 192525-44-3): TPSA 82.7 Ų (experimental); 5 H-bond acceptors; ClogP ~0.74 |
| Quantified Difference | ΔTPSA ≈ +9.7 Ų; ΔH-bond acceptors: +1; ΔClogP ≈ +0.46 |
| Conditions | TPSA calculated via fragment-based method; ClogP from ChemSrc reported value |
Why This Matters
A higher TPSA and an additional H-bond acceptor differentiate the methoxypyridazine construct for hydrogen-bond-directed target engagement and can alter in vivo CNS penetration versus the 6-oxo analog, making the target compound a distinct candidate for structure-based screening campaigns where balanced permeability is required.
- [1] Betti, L. et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry, 14(8), 2828–2836. View Source
- [2] Kelder, J., Grootenhuis, P. D. J., Bayada, D. M., Delbressine, L. P. C., & Ploemen, J.-P. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514–1519. View Source
